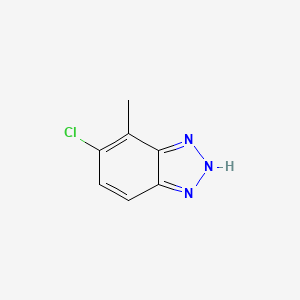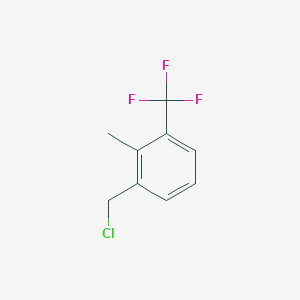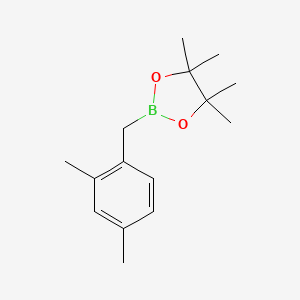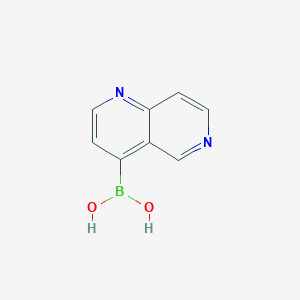
6-Chloro-7-methyl-1H-benzotriazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-4-methyl-1H-benzo[d][1,2,3]triazole: is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the fifth position and a methyl group at the fourth position on the benzotriazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-methyl-1H-benzo[d][1,2,3]triazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloro-3-methylphenylhydrazine with sodium nitrite in the presence of hydrochloric acid can yield the desired triazole compound. The reaction typically proceeds at low temperatures to ensure the stability of intermediates.
Industrial Production Methods: Industrial production of 5-chloro-4-methyl-1H-benzo[d][1,2,3]triazole often involves large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions: 5-chloro-4-methyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of catalysts like copper(I) iodide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted triazoles with different functional groups.
Oxidation Reactions: Oxidized derivatives such as triazole oxides.
Reduction Reactions: Reduced forms of the triazole ring, including dihydro and tetrahydro derivatives.
科学研究应用
Chemistry: 5-chloro-4-methyl-1H-benzo[d][1,2,3]triazole is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their anticancer, antiviral, and anti-inflammatory activities.
Industry: In the industrial sector, 5-chloro-4-methyl-1H-benzo[d][1,2,3]triazole is used as a corrosion inhibitor, dye intermediate, and stabilizer in polymer production.
作用机制
The mechanism of action of 5-chloro-4-methyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the desired biological effect. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.
相似化合物的比较
5-chloro-1H-benzo[d][1,2,3]triazole: Lacks the methyl group at the fourth position.
4-methyl-1H-benzo[d][1,2,3]triazole: Lacks the chlorine atom at the fifth position.
1H-benzo[d][1,2,3]triazole: Lacks both the chlorine and methyl groups.
Uniqueness: 5-chloro-4-methyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its stability under various conditions.
属性
分子式 |
C7H6ClN3 |
|---|---|
分子量 |
167.59 g/mol |
IUPAC 名称 |
5-chloro-4-methyl-2H-benzotriazole |
InChI |
InChI=1S/C7H6ClN3/c1-4-5(8)2-3-6-7(4)10-11-9-6/h2-3H,1H3,(H,9,10,11) |
InChI 键 |
BUOLWKSFADWMOX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=NNN=C12)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride](/img/structure/B13658807.png)


![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13658813.png)







![3-(tert-Butyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13658862.png)


